molecular formula C10H10N4 B2849659 1-N-(pyrimidin-2-yl)benzene-1,4-diamine CAS No. 743449-54-9

1-N-(pyrimidin-2-yl)benzene-1,4-diamine

Cat. No.: B2849659
CAS No.: 743449-54-9
M. Wt: 186.218
InChI Key: UEXQBEVWFZKHNB-UHFFFAOYSA-N
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Description

1-N-(Pyrimidin-2-yl)benzene-1,4-diamine is a bifunctional aromatic amine featuring a pyrimidine ring attached to the benzene-1,4-diamine scaffold. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The pyrimidine moiety enhances hydrogen-bonding capabilities and π-π stacking interactions, which are critical for biological target binding . Its molecular formula is C₁₀H₁₀N₄, with a molecular weight of 186.22 g/mol (calculated).

Properties

IUPAC Name

4-N-pyrimidin-2-ylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXQBEVWFZKHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743449-54-9
Record name 1-N-(pyrimidin-2-yl)benzene-1,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(pyrimidin-2-yl)benzene-1,4-diamine typically involves the reaction of pyrimidine derivatives with benzene-1,4-diamine. One common method includes the condensation of 2-aminopyrimidine with 1,4-diaminobenzene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Acylation Reactions

The primary amine groups undergo acylation with acyl chlorides or anhydrides. For example:

  • Reaction with acetyl chloride : Forms N-acetyl derivatives under anhydrous conditions (e.g., dichloromethane) with triethylamine as a base.

  • Amidation with peptide coupling agents : T3P or HBTU facilitates amide bond formation with carboxylic acids .

Example Reaction :

1 N pyrimidin 2 yl benzene 1 4 diamine+RCOClEt3N DCMRCONH C6H3 NH pyrimidin 2 yl\text{1 N pyrimidin 2 yl benzene 1 4 diamine}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{RCONH C}_6\text{H}_3\text{ NH pyrimidin 2 yl}

Conditions :

ReagentSolventTemperatureYield (%)
Acetyl chlorideDCM0–25°C75–85
T3PDMF25°C65–70

Alkylation Reactions

The amine groups react with alkyl halides or epoxides. Tertiary amines like DIPEA enhance nucleophilicity .

Example Reaction :

1 N pyrimidin 2 yl benzene 1 4 diamine+R XDIPEA ACNR NH C6H3 NH pyrimidin 2 yl\text{1 N pyrimidin 2 yl benzene 1 4 diamine}+\text{R X}\xrightarrow{\text{DIPEA ACN}}\text{R NH C}_6\text{H}_3\text{ NH pyrimidin 2 yl}

Key Observations :

  • Methyl iodide selectively alkylates the para-amine group.

  • Bulkier alkyl halides require polar aprotic solvents (e.g., DMF) for improved solubility .

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings for biaryl synthesis :

Example Reaction :

2 Chloropyrimidine derivative+Ar B OH 2Pd dppf Cl2,BaseBiaryl product\text{2 Chloropyrimidine derivative}+\text{Ar B OH }_2\xrightarrow{\text{Pd dppf Cl}_2,\text{Base}}\text{Biaryl product}

Conditions :

CatalystBaseSolventYield (%)
PdCl₂(dppf)K₂CO₃DME80–90

Curtius Rearrangement

The amine can be converted to isocyanates via acyl azides, enabling carbamate formation :

Reaction Pathway :

  • Acyl azide formation : Treatment with diphenylphosphoryl azide (DPPA) and DIPEA.

  • Thermal decomposition : Heating yields isocyanate intermediates.

  • Nucleophilic attack : Alcohols or water trap the isocyanate to form carbamates.

Example :

Acyl azideΔ,t BuOHtert Butyl carbamate\text{Acyl azide}\xrightarrow{\Delta,\text{t BuOH}}\text{tert Butyl carbamate}

Key Data :

  • Isolated yields: 60–70% after purification .

Oxidation and Redox Reactions

  • Oxidation : The aromatic amine oxidizes to nitroso or nitro derivatives under strong oxidizing agents (e.g., HNO₃/H₂SO₄).

  • Reduction : Nitro intermediates (e.g., from nitration) reduce to amines using SnCl₂/HCl .

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration or sulfonation at meta/para positions relative to the amine groups.

Example :

1 N pyrimidin 2 yl benzene 1 4 diamineHNO3,H2SO4Nitro derivative\text{1 N pyrimidin 2 yl benzene 1 4 diamine}\xrightarrow{\text{HNO}_3,\text{H}_2\text{SO}_4}\text{Nitro derivative}

Regioselectivity : Dominantly para to the pyrimidinyl group due to steric and electronic effects.

Complexation with Metals

The pyrimidine nitrogen and amine groups act as ligands for transition metals (e.g., Pd, Ni), enabling catalytic applications or coordination polymers .

Scientific Research Applications

Medicinal Chemistry

1-N-(Pyrimidin-2-yl)benzene-1,4-diamine has been investigated for its role as a pharmaceutical intermediate. It has shown promise in the development of anti-inflammatory agents and anticancer drugs.

Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers such as IL-6 and IL-8 in human bronchial epithelial cells. The lead compound derived from this compound showed an inhibition rate of up to 77% for IL-6 at a concentration of 5 μM, surpassing traditional anti-inflammatory drugs like indomethacin .

CompoundInhibition Rate IL-6 (%)Inhibition Rate IL-8 (%)
Lead Compound77%87%
Indomethacin63%49%

Materials Science

This compound has been utilized in the synthesis of novel materials with specific electronic properties. Its ability to form stable coordination complexes makes it suitable for applications in organic electronics.

Case Study: Organic Electronics
Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties, making it a candidate for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biological Assays

The compound serves as an important reagent in biological assays due to its ability to interact with various biomolecules. It has been used to study enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition
In vitro studies have shown that derivatives of this compound can inhibit specific enzymes related to cancer progression, providing insights into potential therapeutic strategies .

Mechanism of Action

The mechanism of action of 1-N-(pyrimidin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Substitutions
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine 4,6-Dimethylpyrimidine C₁₂H₁₄N₄ 214.27 Enhanced steric bulk; potential kinase inhibitor scaffold
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine 4,6-Dimethylpyrimidine + ethyl C₁₄H₁₈N₄ 242.32 Improved lipophilicity; explored in drug delivery

Key Differences :

  • Ethylation of the amine group (C₁₄H₁₈N₄) increases logP values, enhancing membrane permeability but possibly reducing aqueous solubility .
Heterocyclic Derivatives (Non-Pyrimidine)
Compound Name Heterocyclic Core Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N1-(7-Methoxyquinazolin-4-yl)benzene-1,4-diamine Quinazoline C₁₅H₁₃N₅O 279.30 Intermediate for CSF1R inhibitors; antitumor activity
N1-(Substitutedbenzo[d]oxazol-2-yl)benzene-1,4-diamine Benzooxazole C₁₃H₁₂N₄O 240.26 Anti-inflammatory; inhibits LPS-induced cytokines

Key Differences :

  • Quinazoline derivatives (e.g., C₁₅H₁₃N₅O) show broader kinase inhibition profiles due to planar aromatic systems, unlike pyrimidine-based analogues .
Schiff Base and Aggregation-Induced Emission (AIE) Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N1,N4-Bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD) Schiff base C₂₄H₂₆N₄ 370.50 AIE fluorophore; organic vapor sensing
N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine Chloroquinoline Schiff base C₂₆H₁₈Cl₂N₄ 465.36 AKT1 kinase inhibition (IC₅₀ = 0.8–2.3 µM)

Key Differences :

  • Schiff base derivatives (e.g., DBD) leverage imine bonds for reversible sensing applications, unlike the irreversible hydrogen-bonding interactions of pyrimidine analogues .
  • Chloroquinoline-based Schiff bases (C₂₆H₁₈Cl₂N₄) demonstrate potent kinase inhibition, highlighting the role of halogen substituents in target binding .
Toxicity and Metabolic Considerations
  • 2-Methyl-N4-(2-methylphenyl)benzene-1,4-diamine (MMBD) : A cytotoxic metabolite of o-toluidine, exhibits mutagenicity via p-semidine dimer formation (IC₅₀ < 10 µM in bladder cells) .

Key Insight : Pyrimidine derivatives generally show lower cytotoxicity than methyl-substituted analogues (e.g., MMBD), likely due to reduced metabolic activation .

Biological Activity

1-N-(Pyrimidin-2-yl)benzene-1,4-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to a benzene ring with two amine groups at the para positions. This unique structure contributes to its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, potentially through the modulation of apoptosis-related proteins .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
This compoundFaDu15Induces apoptosis
4-Pyrimidinyl derivativeMCF-710Inhibits proliferation
2-Pyrimidinyl derivativeA54912Modulates apoptosis proteins

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, including Gram-positive bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus≤8 μMModerate
Escherichia coli>16 μMLow
Streptococcus pneumoniae≤4 μMHigh

Target Interactions

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

  • Kinases : Some studies indicate that similar compounds can inhibit kinase activity, which is crucial in cancer cell signaling pathways.
  • Enzymatic Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased cancer cell death .

Pharmacokinetics

Understanding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is vital for evaluating the therapeutic potential of this compound. Current research is focused on optimizing these properties to enhance bioavailability and reduce toxicity .

Case Study 1: Anticancer Efficacy

In a recent study involving animal models, administration of this compound derivatives resulted in significant tumor reduction compared to control groups. The study highlighted the importance of structural modifications on efficacy and safety profiles.

Case Study 2: Antimicrobial Effectiveness

A clinical trial assessed the efficacy of a formulation containing this compound against multidrug-resistant bacterial strains. Results indicated a favorable safety profile with minimal side effects while demonstrating potent antimicrobial activity at low concentrations.

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